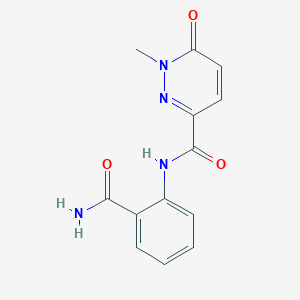![molecular formula C17H27N3O3S B6579541 N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide CAS No. 1021117-49-6](/img/structure/B6579541.png)
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide, also known as 4-methylpiperazine-3-sulfonylpropionamide (MPPA), is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 143 °C and a boiling point of 293 °C. MPPA is used in a variety of scientific applications, including synthesis of pharmaceuticals, drug development, and biochemical research.
Wissenschaftliche Forschungsanwendungen
MPPA has a wide range of scientific applications. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. In biochemical research, it can be used to study the structure and function of proteins and enzymes. In addition, MPPA can be used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants.
Wirkmechanismus
MPPA is a reversible inhibitor of a variety of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of these enzymes, thereby inhibiting their activity. It can also interact with other proteins and receptors, acting as an agonist or antagonist.
Biochemical and Physiological Effects
MPPA has a variety of biochemical and physiological effects. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. It can also inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. In addition, it can modulate the activity of ion channels and increase the permeability of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and enzymes. It can also be used to synthesize a variety of pharmaceuticals. However, it can be toxic in high concentrations, and it can interact with other proteins and receptors, acting as an agonist or antagonist.
Zukünftige Richtungen
There are several potential future directions for MPPA research. For example, further research could be conducted to determine its effects on other proteins and receptors. In addition, further research could be conducted to optimize its synthesis process and to develop novel compounds that can act as agonists or antagonists of various proteins and receptors. Finally, further research could be conducted to determine its effects on other biochemical and physiological processes.
Synthesemethoden
MPPA is typically synthesized through a two-step process. The first step involves the reaction of N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonyl chloride with propionic anhydride, yielding N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonylpropionic acid. The second step involves the reaction of the acid with sodium hydroxide, yielding the desired MPPA.
Eigenschaften
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYKNJZKXXQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579468.png)
![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)
![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)